molecular formula C6H12N2O3 B1221284 N-Propyl-N-nitrosourethane CAS No. 19935-86-5

N-Propyl-N-nitrosourethane

Cat. No. B1221284
CAS RN: 19935-86-5
M. Wt: 160.17 g/mol
InChI Key: GYRIHMGMOJCEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyl-N-nitrosourethane is a chemical compound with the molecular formula C6H12N2O3 . It is also known by other systematic names such as 1-N-PROPYL-1-NITROSOUREA and 1-NITROSO-1-PROPYLUREA .


Synthesis Analysis

The synthesis of N-Propyl-N-nitrosourethane or similar compounds often involves equilibrium reactions. For instance, n-Propyl Propionate (ProPro) is synthesized in an equilibrium reaction where its yield can be enhanced by constant withdrawal of the products as the reaction takes place . Retrosynthetic analysis is a technique used in the planning of organic syntheses by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

The molecular structure of N-Propyl-N-nitrosourethane consists of a propyl group, which is a three-carbon alkyl substituent . The molecular weight of this compound is 160.1711 . The molecular formula C6H14N2O indicates that it contains six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving N-Propyl-N-nitrosourethane or similar compounds are often complex and involve multiple channels. For instance, the n-propyl + O2 system involves explicit quantum chemical computations with electron correlation treatments . Another study proposes a complete phenomenological model for the ProPro synthesis in a Simulated Moving Bed Reactor (SMBR) packed with the heterogeneous catalyst Amberlyst 46 resin .

Scientific Research Applications

Decontamination and Disposal

  • Decontamination Processes : N-Propyl-N-nitrosourethane, as part of the nitrosoureas group, can be effectively decontaminated using a procedure involving aluminum:nickel alloy powder and progressive increase in medium basicity. This method achieves at least 99.98% destruction of nitrosamides, making it efficient for handling waste in cancer research laboratories (Lunn et al., 1988).

Carcinogenic Properties

  • Carcinogenic Activity : N-Propyl-N-nitrosourethane is part of a group of compounds known to induce various tumors such as stomach, esophageal, and lung tumors. Its carcinogenic properties have been a significant subject of research, contributing to the understanding of cancer mechanisms (Schoental, 1966).

DNA Damage and Repair

  • DNA Damage Induction and Repair : Research on N-Propyl-N-nitrosourethane has revealed its ability to induce breaks or alkali-labile sites in DNA, many of which are repaired rapidly. This substance also affects DNA through other lesions that are repaired by excision processes. Such studies are crucial for understanding DNA repair mechanisms in cancer research (Collins et al., 1981).

Chemical Carcinogens in Cell Transformation

  • In Vitro Cell Transformation : N-Propyl-N-nitrosourethane is known to cause morphological conversion of established cell lines, contributing to the research on chemical carcinogenesis in vitro. It helps in understanding how chemical compounds can induce neoplastic changes in cells (DiPaolo et al., 1972).

Carcinogenic Potency

  • Tumor Induction : Studies have shown that N-Propyl-N-nitrosourethane is effective in inducing tumors in different sites through various administration routes. Its use in experimental research has been pivotal in understanding localized and systemic carcinogenic effects (田野 茂光 & 山口 彦之, 1969).

Enhancement of Tumor Induction

  • Dietary Influence on Tumor Induction : Research has explored how dietary factors, like bracken, can enhance the induction of tumors in the upper alimentary tract by N-Propyl-N-nitrosourethane. Such studies contribute to understanding environmental and dietary influences on cancer development (Hirono et al., 1982).

Intestinal Cancer Research

  • Colon Tumor Induction : N-Propyl-N-nitrosourethane belongs to a class of compounds that induce tumors in the colon and other parts of the intestinal tract. The research in this area aids in understanding the mechanisms of intestinal cancer, especially in relation to DNA alkylation in intestinal cells (Lijinsky, 1988).

properties

IUPAC Name

ethyl N-nitroso-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRIHMGMOJCEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)OCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173712
Record name N-Propyl-N-nitrosourethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-N-nitrosourethane

CAS RN

19935-86-5
Record name N-Propyl-N-nitrosourethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019935865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Propyl-N-nitrosourethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL-N-NITROSOURETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM74LF8EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propyl-N-nitrosourethane
Reactant of Route 2
Reactant of Route 2
N-Propyl-N-nitrosourethane
Reactant of Route 3
Reactant of Route 3
N-Propyl-N-nitrosourethane
Reactant of Route 4
Reactant of Route 4
N-Propyl-N-nitrosourethane
Reactant of Route 5
Reactant of Route 5
N-Propyl-N-nitrosourethane
Reactant of Route 6
Reactant of Route 6
N-Propyl-N-nitrosourethane

Citations

For This Compound
6
Citations
S Fukushima, N Ito - Digestive System, 1985 - Springer
Most squamous cell carcinomas in the fore-stomach are exophytic (Fig. 271). They are predominantly sessile, have a wide base, and form multiple polypoid excrescences. The surface …
Number of citations: 12 link.springer.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
M Shahin, BL Smith, AS Prakash - Mutation Research/Genetic Toxicology …, 1999 - Elsevier
The ubiquitous bracken fern (genus Pteridium) is the only higher plant known to cause cancer naturally in animals. In addition to the well-recognized syndromes of thiamine deficiency, …
Number of citations: 103 www.sciencedirect.com
M OHNE, K OMORI, T TACHIKAWA… - Japanese Journal of …, 1981 - jstage.jst.go.jp
… rats given N-Propyl-N-Nitrosourethane in the drinking water. Gann 67: 549 1967, 13) Zussman, WV: Infilting gingival carcinoma in rats ingesting N-2-Fluorenylacetamide. Cancer …
Number of citations: 0 www.jstage.jst.go.jp
JM Ward, DG Goodman, RA Squire, KC Chu… - Digestive System, 1985 - Springer
Number of citations: 0
大根光朝, 大森清弘, 立川哲彦, 村松英昭… - 日本口腔外科学会 …, 1981 - jlc.jst.go.jp
… rats given N-Propyl-N-Nitrosourethane in the drinking water. Gann 67: 549 1967, 13) Zussman, WV: Infilting gingival carcinoma in rats ingesting N-2-Fluorenylacetamide. Cancer …
Number of citations: 11 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.